molecular formula C10H11F3O B13598775 1,1,1-Trifluoro-4-phenyl-2-butanol

1,1,1-Trifluoro-4-phenyl-2-butanol

Cat. No.: B13598775
M. Wt: 204.19 g/mol
InChI Key: DPWYMKBFPOUIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-4-phenyl-2-butanol is a chiral secondary alcohol of significant interest in advanced chemical synthesis and medicinal chemistry research. The compound features a trifluoromethyl (CF3) group, a moiety widely recognized for its ability to profoundly influence the properties of organic molecules . Incorporation of the CF3 group can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets, making it a highly valuable modification in the design of pharmaceutical candidates and agrochemicals . This compound serves as a versatile chiral building block and intermediate for the preparation of more complex, biologically active molecules . Its structure, containing both a hydroxy and a trifluoromethyl group on a carbon chain with a phenyl terminus, makes it a candidate for exploring structure-activity relationships (SAR), particularly in the development of new compounds for evaluation as enzyme inhibitors or receptor ligands . Researchers utilize this alcohol in the synthesis of libraries for high-throughput screening and in the development of novel synthetic methodologies, such as enantioselective reductions of its corresponding ketone precursor, 1,1,1-trifluoro-4-phenyl-2-butanone . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1,1,1-trifluoro-4-phenylbutan-2-ol

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2

InChI Key

DPWYMKBFPOUIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(F)(F)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1,1 Trifluoro 4 Phenyl 2 Butanol

Stereoselective and Enantioselective Synthesis Strategies

The creation of a specific stereoisomer is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule can be dependent on its stereochemistry. masterorganicchemistry.com Stereoselective strategies for synthesizing 1,1,1-Trifluoro-4-phenyl-2-butanol focus on controlling the formation of the chiral center at the second carbon atom.

Asymmetric Catalytic Reduction Pathways for Ketone Precursors

A prominent and efficient method for the enantioselective synthesis of 1,1,1-Trifluoro-4-phenyl-2-butanol involves the asymmetric reduction of its corresponding ketone precursor, 1,1,1-trifluoro-4-phenyl-2-butanone. This transformation is often achieved using chiral catalysts that facilitate the transfer of a hydride to the ketone, preferentially forming one enantiomer of the alcohol over the other.

Asymmetric catalysis is a powerful tool for generating chiral compounds with high efficiency, where a small amount of a chiral catalyst can produce a large quantity of an enantioenriched product. umontreal.ca Various catalytic systems have been explored for the reduction of prochiral ketones. For instance, borane (B79455) reductions catalyzed by chiral oxazaborolidines have shown success in the enantioselective reduction of aromatic ketones. researchgate.net The development of efficient methods for synthesizing enantiomerically enriched building blocks like 1,1,1-Trifluoro-4-phenyl-2-butanol remains a significant area of interest for both academic and industrial research. umontreal.ca

Table 1: Asymmetric Reduction of Prochiral Ketones
Catalyst SystemKetone SubstrateProduct Enantiomeric Excess (ee)Reference
(4R,8R,9S)-Camphane[8,9-b]-1,3,2-oxathioborolidine/BoraneAromatic Ketones73-78% researchgate.net
Chiral Iridium and Rhodium-based catalystsMethyl Ester of a Ketone Precursorup to 75% de umontreal.ca

Chiral Auxiliary-Mediated Construction of the Butanol Skeleton

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy allows for the construction of the butanol skeleton with a high degree of stereocontrol. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

The use of chiral auxiliaries is a well-established and versatile method for synthesizing enantiomerically pure compounds. sigmaaldrich.comresearchgate.net A general approach involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary. researchgate.net For the synthesis of 1,1,1-Trifluoro-4-phenyl-2-butanol, a chiral auxiliary could be appended to a suitable precursor, followed by a key bond-forming reaction to establish the chiral alcohol center. The choice of auxiliary is crucial and can influence the diastereoselectivity of the reaction. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryType of Asymmetric ReactionReference
Evans OxazolidinonesAlkylations, Aldol Reactions researchgate.net
Camphor-derived AuxiliariesAlkylations, Diels-Alder Reactions researchgate.net
(1R,2S)-(-)-EphedrineVarious sigmaaldrich.com
(S)-(-)-1-PhenylethylamineResolution of Racemates sigmaaldrich.com

Biocatalytic Approaches for Chiral Induction in Trifluoromethylated Alcohols

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral compounds. mdpi.commdpi.comnih.gov Enzymes, such as alcohol dehydrogenases, can exhibit high enantioselectivity and regioselectivity under mild reaction conditions. mdpi.com The use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of ketones to produce chiral alcohols is a well-established strategy. mdpi.comnih.gov

In the context of 1,1,1-Trifluoro-4-phenyl-2-butanol, biocatalytic reduction of the corresponding ketone, 1,1,1-trifluoro-4-phenyl-2-butanone, can provide access to either the (R) or (S) enantiomer with high enantiomeric excess (ee). For example, studies have shown the successful asymmetric bioreduction of 4-phenyl-2-butanone using various microorganisms, such as Lactobacillus paracasei and Pichia jadinii, to yield the corresponding chiral alcohol. researchgate.netnih.gov Furthermore, multi-enzymatic cascade processes have been developed for the conversion of racemic alcohols to chiral amines, demonstrating the versatility of biocatalysis. nih.gov

Table 3: Biocatalytic Reduction of Ketones
BiocatalystSubstrateProductEnantiomeric Excess (ee)Conversion/YieldReference
Lactobacillus paracasei BD714-phenyl-2-butanone(S)-4-phenyl-2-butanol99.15%98.19% researchgate.net
Pichia jadinii HBY614-hydroxy-2-butanone(R)-1,3-butanediol100%85.1% yield nih.gov
Transaminase/Reductive Aminase CascadeRacemic 4-phenyl-2-butanol (B1222856)(S)- or (R)-4-phenylbutan-2-amine>99% (R), 73% (S)- nih.gov

Organometallic Reagent-Based Approaches

Organometallic reagents are crucial tools in organic synthesis for the formation of carbon-carbon bonds. libretexts.org Their application in the synthesis of 1,1,1-Trifluoro-4-phenyl-2-butanol typically involves the addition of a nucleophilic carbon species to an electrophilic carbonyl group.

Grignard and Organolithium Additions to Trifluoromethylated Ketones

For instance, the reaction of a phenylethyl Grignard reagent with a trifluoroacetyl-containing compound could potentially yield the desired butanol skeleton. However, a significant challenge in using these highly basic reagents is the potential for side reactions, such as enolization of the ketone. sigmaaldrich.com The reactivity of Grignard and organolithium reagents necessitates careful control of reaction conditions, including the use of dry solvents and inert atmospheres. libretexts.org

Barbier-Type and Related Methodologies for Carbon-Carbon Bond Formation

The Barbier reaction is a one-pot alternative to the Grignard reaction where the organometallic reagent is generated in situ in the presence of the carbonyl substrate. nih.gov This method offers advantages in terms of functional group tolerance and milder reaction conditions. The Barbier reaction involves the metal-mediated addition of an organic halide to a carbonyl compound. nih.gov

For the synthesis of 1,1,1-Trifluoro-4-phenyl-2-butanol, a Barbier-type reaction could involve the in situ formation of an organometallic species from a suitable phenylethyl halide, which would then add to a trifluoromethylated carbonyl compound. This approach could potentially circumvent some of the difficulties associated with the pre-formation and handling of highly reactive organometallic reagents. The Barbier reaction has been successfully employed in polymer synthesis, highlighting its utility in carbon-carbon bond formation. nih.gov

Transition Metal-Catalyzed Coupling Reactions in 1,1,1-Trifluoro-4-phenyl-2-butanol Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.com In the context of synthesizing 1,1,1-Trifluoro-4-phenyl-2-butanol, these methods offer powerful strategies for constructing the molecule's carbon skeleton.

One prominent approach involves the coupling of an organometallic reagent with an appropriate electrophile. For instance, a Grignard reagent derived from a phenyl-containing halide could react with a trifluoromethylated carbonyl compound in the presence of a suitable transition metal catalyst, such as those based on palladium, nickel, or copper. thermofisher.com The catalytic cycle for such reactions typically involves oxidative addition, transmetalation, and reductive elimination. thermofisher.com

Enantioselective transition-metal-catalyzed cross-coupling reactions are particularly valuable for producing specific stereoisomers of chiral molecules like 1,1,1-Trifluoro-4-phenyl-2-butanol. nih.gov These reactions utilize a chiral catalyst to selectively form one enantiomer over the other. nih.gov Desymmetrization reactions of meso-compounds represent another strategy, where a catalyst-controlled C-C bond formation breaks the symmetry of a prochiral starting material to yield an enantioenriched product. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for C-C Bond Formation

Catalyst SystemReactant AReactant BProduct TypeReference
Palladium CatalystOrganoboron compoundsOrganic halides or triflatesBiaryls, etc. thermofisher.com
Nickel Catalyst (e.g., NiCl₂[BPPFA])Homoallylic halidePhenylmagnesium bromideChiral alkanes nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Alcohols

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. vapourtec.com These principles are increasingly being applied to the synthesis of fluorinated compounds to mitigate their environmental impact. researchgate.net

A key tenet of green chemistry is the reduction or elimination of solvents, which can account for a significant portion of the waste in chemical processes. acs.org Solvent-free, or solid-state, reactions can lead to higher efficiency and easier purification. researchgate.net For instance, the fluorination of electron-rich aromatic compounds has been effectively carried out using F-TEDA-BF4 under solvent-free conditions. researchgate.net

Atom economy, a concept developed by Barry Trost, emphasizes maximizing the incorporation of all reactant atoms into the final product. acs.org Reactions with high atom economy, such as catalytic hydrogenations, are inherently less wasteful. acs.org The reduction of a ketone to a secondary alcohol using molecular hydrogen, for example, has a 100% atom economy in principle. acs.org

Table 2: Comparison of Atom Economy in Ketone Reduction

ReactionReducing AgentAtom EconomyReference
Ketone ReductionSodium borohydride (B1222165)81% acs.org
Ketone ReductionMolecular hydrogen100% acs.org

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and process optimization. mdpi.comsigmaaldrich.comsemanticscholar.org This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. mdpi.compharmtech.com

Synthetic Routes Utilizing Key Fluorinated Precursors (e.g., α-(Trifluoromethyl)styrenes)

α-(Trifluoromethyl)styrene derivatives are versatile building blocks for the synthesis of more complex fluorinated molecules. nih.govrsc.orgresearchgate.net These precursors can undergo a variety of transformations, including C-F bond activation, cycloaddition reactions, and substitutions, to introduce the trifluoromethyl group into a target structure. nih.govrsc.orgresearchgate.net

The synthesis of 1,1,1-Trifluoro-4-phenyl-2-butanol could potentially be achieved through the hydroboration-oxidation of an appropriately substituted α-(trifluoromethyl)styrene. This two-step process would first add a borane across the double bond, followed by oxidation to yield the desired alcohol. The regioselectivity of the hydroboration step would be crucial in determining the final product structure.

Another approach could involve the asymmetric reduction of a ketone precursor, which itself could be synthesized from an α-(trifluoromethyl)styrene derivative. For instance, the reaction of an α-(trifluoromethyl)styrene with a suitable reagent could lead to a trifluoromethylated ketone, which could then be enantioselectively reduced to afford 1,1,1-Trifluoro-4-phenyl-2-butanol.

Chemical Reactivity and Transformation Pathways of 1,1,1 Trifluoro 4 Phenyl 2 Butanol

Reaction Mechanisms and Kinetic Studies of Functional Group Interconversions

Functional group interconversions are fundamental in organic synthesis, enabling the conversion of one functional group into another through various reactions like oxidation, reduction, or substitution. imperial.ac.uk The presence of the hydroxyl group in 1,1,1-trifluoro-4-phenyl-2-butanol makes it a candidate for such transformations.

Nucleophilic substitution reactions, for instance, involve an electron-rich nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group. solubilityofthings.com These reactions can proceed through two primary mechanisms:

S_N_1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism. The first step, which is the rate-determining step, involves the departure of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. The rate of an S_N_1 reaction is dependent only on the concentration of the substrate. solubilityofthings.com

S_N_2 (Bimolecular Nucleophilic Substitution): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate depends on the concentrations of both the substrate and the nucleophile. solubilityofthings.com

Kinetic studies are crucial for elucidating these reaction mechanisms. For example, in the elimination reaction of a similar fluorinated compound, 2,2-di(4-nitrophenyl)-1,1,1-trifluoroethane, the mechanism was found to shift from an (E1cB)_R mechanism with methoxide (B1231860) in methanol (B129727) to an (E1cB)_I or E2 mechanism with the bulkier tert-butoxide in tert-butanol. researchgate.net Such studies on 1,1,1-trifluoro-4-phenyl-2-butanol would provide valuable insights into how the solvent and base system influences its reaction pathways.

Derivatization Strategies and Formation of Novel Trifluoromethylated Compounds

The reactivity of the hydroxyl group in 1,1,1-trifluoro-4-phenyl-2-butanol allows for various derivatization strategies, leading to the formation of new trifluoromethylated compounds.

Esterification: The hydroxyl group of 1,1,1-trifluoro-4-phenyl-2-butanol can react with a carboxylic acid or its derivative to form an ester. A common method is the Fischer esterification, where the alcohol is treated with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com For example, the benzoylation of the major diastereoisomer of 1,1,1-trifluoro-3-phenyl-2-butanol (B13601517) yields 1,1,1-trifluoro-3-phenyl-2-butyl p-nitrobenzoate. researchgate.net

Etherification: The formation of ethers from 1,1,1-trifluoro-4-phenyl-2-butanol can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide.

Oxidation: The secondary alcohol group in 1,1,1-trifluoro-4-phenyl-2-butanol can be oxidized to a ketone, yielding 1,1,1-trifluoro-4-phenylbutan-2-one. ontosight.ai A variety of oxidizing agents can be employed for this transformation, including chromium (VI) reagents like pyridinium (B92312) chlorochromate (PCC) and activated dimethyl sulfoxide (B87167) (DMSO) reagents such as in the Swern oxidation. imperial.ac.ukfiveable.me These methods are generally mild and selectively oxidize secondary alcohols to ketones. imperial.ac.ukfiveable.me The oxidation of a similar compound, 4-oxo-4-phenylbutanoic acid, with tripropylammonium (B8586437) fluorochromate resulted in the formation of benzoic acid.

Reduction: While the alcohol functionality is already in a reduced state, the molecule can be a precursor to other reduced species. For instance, the corresponding ketone, 1,1,1-trifluoro-4-phenylbutan-2-one, can be reduced to form 1,1,1-trifluoro-4-phenyl-2-butanol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). imperial.ac.uk Enzymatic reductions are also employed for the enantioselective synthesis of chiral alcohols. For example, the reduction of 1-phenyl-2-butanone using an engineered enzyme produced (S)-1-phenyl-2-butanol with high enantioselectivity.

The structure of 1,1,1-trifluoro-4-phenyl-2-butanol presents two potential sites for nucleophilic substitution: the benzylic carbon and the carbon bearing the trifluoromethyl group.

Benzylic Center: The benzylic position is activated towards nucleophilic substitution due to the ability of the phenyl group to stabilize a carbocation intermediate through resonance. However, direct substitution at this center in the parent alcohol is unlikely without prior activation of the hydroxyl group into a better leaving group (e.g., a tosylate or halide).

Trifluoromethylated Center: The carbon atom attached to the trifluoromethyl group is highly electron-deficient due to the strong electron-withdrawing nature of the three fluorine atoms. This makes it susceptible to nucleophilic attack. However, the C-F bond is very strong, making direct substitution of a fluoride (B91410) ion challenging. Instead, reactions involving the trifluoromethyl group often proceed through different mechanisms, such as the generation of a trifluoromethyl anion or radical. The development of methods for nucleophilic perfluoro-tert-butylation using reagents like 1,1-dibromo-2,2-bis(trifluoromethyl)ethylene (DBBF) and CsF highlights the ongoing research in this area. nih.gov

Rearrangement Reactions and Carbocation Chemistry

The formation of carbocation intermediates during reactions of 1,1,1-trifluoro-4-phenyl-2-butanol can lead to rearrangement reactions. The stability of the carbocation plays a crucial role in determining the reaction pathway. The presence of the electron-withdrawing trifluoromethyl group can destabilize an adjacent carbocation, making rearrangements that move the positive charge away from this group more favorable.

For instance, in Friedel-Crafts type reactions, the generation of a destabilized benzylic carbocation intermediate can be achieved under mild conditions using visible-light photoredox catalysis, avoiding the need for strong Lewis acids. cas.cn The protonation of related trifluoromethylated enones can lead to the formation of cationic species that undergo further reactions to form new cyclic compounds. researchgate.net

Role as a Precursor in Multistep Organic Syntheses

Due to its versatile reactivity, 1,1,1-trifluoro-4-phenyl-2-butanol and its derivatives serve as valuable precursors in multistep organic syntheses. The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals, making trifluoromethylated building blocks highly sought after.

For example, chiral phenyl-substituted butanols are significant building blocks for creating more complex, enantiomerically pure molecules, which is particularly important in the pharmaceutical industry. The synthesis of 4-phenyl-1-butanol, a related compound, can be achieved through various routes, including the Friedel-Crafts alkylation of benzene (B151609) with 4-chlorobutanol ester. google.com Similarly, 1,1,1-trifluoro-4-phenyl-2-butanol can be envisioned as a starting material for the synthesis of a variety of biologically active molecules. Its ketone derivative, 1,1,1-trifluoro-4-phenylbutan-2-one, is used as a building block in the synthesis of more complex molecules. ontosight.ai

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,1,1 Trifluoro 4 Phenyl 2 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,1,1-Trifluoro-4-phenyl-2-butanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

The presence of hydrogen, carbon, and fluorine nuclei makes this compound particularly well-suited for a multi-faceted NMR analysis. Each nucleus provides a unique set of data points that, when combined, confirm the molecular structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic protons on the phenyl group typically appear as a multiplet in the 7.1-7.3 ppm range. The proton on the carbon bearing the hydroxyl group (C2) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) (C3) protons and the trifluoromethyl (CF₃) group. The methylene protons at C3 and C4 would also show complex splitting patterns.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The phenyl group carbons would resonate in the aromatic region (~126-141 ppm). The carbon attached to the fluorine atoms (C1) will appear as a quartet due to C-F coupling and at a significantly downfield-shifted position. The alcohol carbon (C2) and the other aliphatic carbons (C3 and C4) will have distinct chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is simpler, likely showing a single signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this singlet, typically around -70 to -80 ppm, is characteristic of a trifluoromethyl group adjacent to a chiral center.

Predicted NMR Data for 1,1,1-Trifluoro-4-phenyl-2-butanol

Atom Position ¹H Chemical Shift (ppm) (Multiplicity) ¹³C Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm)
C1 (-CF₃) - ~124 (q) ~-75 (s)
C2 (-CHOH) ~3.8-4.0 (m) ~70 (q) -
C3 (-CH₂-) ~1.8-2.0 (m) ~38 -
C4 (-CH₂-Ph) ~2.7-2.9 (m) ~32 -
Phenyl C-H ~7.1-7.3 (m) ~128.5 (ortho), ~128.6 (meta), ~126 (para) -
Phenyl C-ipso - ~141 -
-OH Variable - -

While one-dimensional NMR provides essential data, 2D NMR techniques are invaluable for confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For 1,1,1-Trifluoro-4-phenyl-2-butanol, a COSY spectrum would show cross-peaks connecting the proton at C2 with the methylene protons at C3, and the C3 protons with the methylene protons at C4. sdsu.eduyoutube.com This confirms the butanol backbone sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each carbon atom that has protons attached. For instance, the proton signal around 3.9 ppm would show a cross-peak to the carbon signal around 70 ppm, assigning them both to the C2 position. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the entire molecular structure. sdsu.edu Key correlations would include the protons at C4 showing a cross-peak to the ipso-carbon of the phenyl ring, and the proton at C2 showing a correlation to the C1 carbon of the trifluoromethyl group. sdsu.eduyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the structural components of a molecule based on its fragmentation pattern upon ionization.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). nih.govnih.gov This allows for the calculation of the elemental formula. For 1,1,1-Trifluoro-4-phenyl-2-butanol (C₁₀H₁₁F₃O), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula, distinguishing it from any isomers or compounds with the same nominal mass. nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the compound within a mixture, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes from the column.

The electron ionization (EI) mass spectrum of 1,1,1-Trifluoro-4-phenyl-2-butanol would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern provides a fingerprint for the molecule.

Predicted Mass Spectrometry Fragmentation for 1,1,1-Trifluoro-4-phenyl-2-butanol

m/z (mass-to-charge ratio) Identity Notes
204 [C₁₀H₁₁F₃O]⁺ Molecular Ion (M⁺)
186 [M - H₂O]⁺ Loss of water from the alcohol.
117 [C₉H₉]⁺ Fragment from cleavage between C2 and C3.
91 [C₇H₇]⁺ Tropylium ion, a characteristic fragment for compounds with a benzyl (B1604629) group.
45 [CH₃CHO]⁺ A possible fragment from the non-fluorinated analogue, though less likely here.

Chiral Chromatography Techniques for Enantiomeric Excess Determination

The carbon atom at position 2 (the alcohol carbon) is a stereocenter, meaning that 1,1,1-Trifluoro-4-phenyl-2-butanol exists as a pair of non-superimposable mirror images called enantiomers: (R)-1,1,1-Trifluoro-4-phenyl-2-butanol and (S)-1,1,1-Trifluoro-4-phenyl-2-butanol.

Chiral chromatography, most commonly chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is the definitive method for separating and quantifying these enantiomers. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected as separate peaks. The relative area of these two peaks is used to determine the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture. This is a critical analysis in asymmetric synthesis, where the goal is to produce one enantiomer selectively. For the non-fluorinated analog, (R)-(-)-4-Phenyl-2-butanol, gas-liquid chromatography (GLC) has been used to confirm an enantiomeric excess of 99%. sigmaaldrich.com A similar approach would be applied to its trifluorinated counterpart.

Table of Mentioned Compounds

Compound Name
1,1,1-Trifluoro-4-phenyl-2-butanol
(R)-1,1,1-Trifluoro-4-phenyl-2-butanol
(S)-1,1,1-Trifluoro-4-phenyl-2-butanol
(R)-(-)-4-Phenyl-2-butanol
(S)-(+)-4-Phenyl-2-butanol
4-phenyl-2-butanol (B1222856)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation and quantification of the (R)- and (S)-enantiomers of 1,1,1-Trifluoro-4-phenyl-2-butanol. The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analyte molecules. researchgate.net The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. sigmaaldrich.com

Methodology and Findings:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their broad enantiorecognition capabilities. nih.govwindows.net For a compound like 1,1,1-Trifluoro-4-phenyl-2-butanol, columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are effective. The separation mechanism involves a combination of interactions, including hydrogen bonding (with the hydroxyl group), π-π stacking (with the phenyl ring), and dipole-dipole interactions (with the trifluoromethyl group). sigmaaldrich.comnih.gov

The choice of mobile phase is critical for optimizing separation. Normal-phase (e.g., hexane/isopropanol mixtures), polar-organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile) modes can be employed. researchgate.netnih.gov The addition of small amounts of an acidic or basic modifier is often used to improve peak shape and resolution. researchgate.net While specific application notes for 1,1,1-Trifluoro-4-phenyl-2-butanol are not prevalent in public literature, typical separation parameters can be extrapolated from the analysis of similar chiral alcohols.

Illustrative Chiral HPLC Separation Data

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Hypothetical) (R)-enantiomer: 8.5 min, (S)-enantiomer: 10.2 min
Resolution (Rs) > 2.0

This table is illustrative and based on typical separations of analogous compounds.

Gas Chromatography with Chiral Stationary Phases

Gas Chromatography (GC) with chiral stationary phases is another powerful technique for the enantiomeric separation of volatile chiral compounds like 1,1,1-Trifluoro-4-phenyl-2-butanol. chromatographyonline.com This method offers high resolution and sensitivity. chromatographyonline.com The most common chiral stationary phases for GC are derivatized cyclodextrins. chromatographyonline.comgcms.cz

Methodology and Findings:

Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with analyte molecules. sigmaaldrich.comchromatographyonline.com The chiral recognition is based on the differential fit of the enantiomers into the cyclodextrin (B1172386) cavity and interactions with the derivatized hydroxyl groups on the rim. nih.govchromatographyonline.com For a molecule containing a phenyl group and a trifluoromethyl group, a derivatized β- or γ-cyclodextrin, such as permethylated or trifluoroacetylated cyclodextrin, would likely provide good enantioselectivity. researchgate.net

Prior to analysis, the alcohol group of 1,1,1-Trifluoro-4-phenyl-2-butanol may be derivatized, for example by acylation, to improve its thermal stability and chromatographic behavior, although direct analysis is often possible. researchgate.net The separation is highly dependent on the column temperature program, carrier gas flow rate, and the specific cyclodextrin derivative used as the stationary phase. uni-muenchen.de

Illustrative Chiral GC Separation Data

ParameterCondition
Column Derivatized β-Cyclodextrin on a fused silica capillary
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp at 5 °C/min to 180 °C, hold for 5 min
Detector Flame Ionization Detector (FID) at 270 °C
Retention Time (Hypothetical) (R)-enantiomer: 15.3 min, (S)-enantiomer: 15.9 min
Separation Factor (α) 1.04

This table is illustrative and based on typical separations of analogous compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their vibrational modes. youtube.com

Infrared (IR) Spectroscopy:

An IR spectrum of 1,1,1-Trifluoro-4-phenyl-2-butanol would show characteristic absorption bands corresponding to its distinct functional groups. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. masterorganicchemistry.com Sharp peaks just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic phenyl ring, while C-H stretches of the aliphatic portion appear just below 3000 cm⁻¹. masterorganicchemistry.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For 1,1,1-Trifluoro-4-phenyl-2-butanol, the symmetric breathing mode of the phenyl ring would be expected to give a strong Raman peak. The C-F stretching vibrations are also Raman active. Raman spectroscopy can be particularly useful as the O-H stretching band is typically weaker and sharper than in IR, and water is a weak Raman scatterer, which can be an advantage for aqueous solutions.

Expected Vibrational Frequencies for 1,1,1-Trifluoro-4-phenyl-2-butanol

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-HStretch (H-bonded)3600 - 3200Strong, Broad
Aromatic C-HStretch3100 - 3000Medium, Sharp
Aliphatic C-HStretch3000 - 2850Medium
Aromatic C=CStretch1600 - 1450Medium to Weak
C-FStretch1350 - 1100Very Strong
C-OStretch1260 - 1000Strong

This table is based on established group frequencies from spectroscopic literature. masterorganicchemistry.comchemicalbook.com

X-ray Crystallography for Solid-State Stereochemical Analysis (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the relative and absolute stereochemistry, bond lengths, bond angles, and torsional angles of a crystalline compound.

Applicability and Potential Findings:

Absolute Configuration: For a crystal grown from an enantiomerically pure sample, the absolute configuration (R or S) could be determined.

Conformation: The precise conformation of the molecule in the crystal lattice, including the orientation of the phenyl, hydroxyl, and trifluoromethyl groups, would be elucidated.

Intermolecular Interactions: The packing of molecules in the crystal would show the specific hydrogen bonding network involving the hydroxyl groups and any other significant intermolecular forces, such as π-stacking of the phenyl rings or dipole interactions from the CF₃ group.

This information is crucial for understanding the molecule's physical properties and its interactions in a condensed phase. While experimental data is not available, studies on similar molecules like 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone demonstrate the power of combining X-ray diffraction with theoretical calculations to fully characterize a molecule's structure and intermolecular interactions. researchgate.net

Theoretical and Computational Chemistry Investigations of 1,1,1 Trifluoro 4 Phenyl 2 Butanol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,1,1-Trifluoro-4-phenyl-2-butanol, DFT calculations can elucidate the distribution of electron density and identify reactive sites within the molecule.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

Reactivity descriptors, such as global and local reactivity indices, can also be calculated. These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the Fukui function can be used to identify the most electrophilic and nucleophilic sites in the molecule, which is essential for understanding its reaction mechanisms. While specific DFT studies on 1,1,1-Trifluoro-4-phenyl-2-butanol are not widely published, analogous studies on similar molecules provide a framework for what to expect. For example, DFT studies on other phenyl-containing compounds have successfully elucidated their electronic properties and reactivity. nih.govrsc.org

Table 1: Predicted Electronic Properties of 1,1,1-Trifluoro-4-phenyl-2-butanol from DFT Calculations (Hypothetical Data)

PropertyValueUnit
HOMO Energy-7.2eV
LUMO Energy-0.5eV
HOMO-LUMO Gap6.7eV
Ionization Potential7.2eV
Electron Affinity0.5eV

Molecular Dynamics (MD) Simulations of Conformational Preferences

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide a detailed understanding of the conformational landscape of 1,1,1-Trifluoro-4-phenyl-2-butanol. The presence of a flexible alkyl chain and a bulky phenyl group suggests that the molecule can adopt various conformations.

Studies on the non-fluorinated analog, 4-phenyl-2-butanol (B1222856), have shown that the distribution of its molecular conformations is broad and bimodal, corresponding to both bent and linear geometries of the molecular skeleton. nih.gov It is anticipated that 1,1,1-Trifluoro-4-phenyl-2-butanol would also exhibit significant conformational flexibility. The trifluoromethyl group, being electron-withdrawing and sterically demanding, would likely influence the preferred conformations by altering the intramolecular interactions.

MD simulations can track the trajectory of each atom over time, allowing for the identification of the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties.

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanisms of chemical reactions involving 1,1,1-Trifluoro-4-phenyl-2-butanol requires the analysis of potential reaction pathways and the characterization of transition states. Computational methods can be employed to model these processes, providing insights that are often difficult to obtain through experimental means alone.

For instance, in a reaction such as the oxidation of the secondary alcohol group, computational modeling can map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

Kinetic models for related reactions, such as the hydrogenation of 4-phenyl-2-butanone to 4-phenyl-2-butanol, have been developed and show good correlation with experimental data. researchgate.net Similar approaches could be applied to reactions of 1,1,1-Trifluoro-4-phenyl-2-butanol to predict reaction outcomes and optimize reaction conditions.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation. For 1,1,1-Trifluoro-4-phenyl-2-butanol, these calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 1,1,1-Trifluoro-4-phenyl-2-butanol (Hypothetical Data)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching3600 - 3200
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=C (aromatic)Stretching1600 - 1450
C-FStretching1400 - 1000
C-OStretching1260 - 1000

Studies on Non-Covalent Interactions and Solvent Effects

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in determining the structure, stability, and function of molecules. In 1,1,1-Trifluoro-4-phenyl-2-butanol, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the phenyl group can participate in π-π stacking and other dispersion interactions.

The presence of the trifluoromethyl group can also lead to fluorine-specific non-covalent interactions. Computational studies can quantify the strength and nature of these interactions. Molecular dynamics simulations have shown that the addition of a phenyl group to butanol isomers decreases the number of hydrogen bonds and the size of supramolecular clusters formed via O-H···O interactions, with competing π-π configurations also playing a role. nih.gov

Solvent effects are also a critical consideration, as they can significantly influence the conformational preferences and reactivity of a molecule. Computational models can simulate the behavior of 1,1,1-Trifluoro-4-phenyl-2-butanol in different solvents by using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium. nih.gov These simulations can provide insights into how the solvent environment affects the molecule's properties.

Applications of 1,1,1 Trifluoro 4 Phenyl 2 Butanol As a Versatile Building Block in Chemical Synthesis

Precursor in Fluorine-Containing Organic Materials Science

The presence of the trifluoromethyl group makes 1,1,1-Trifluoro-4-phenyl-2-butanol an attractive starting material for the synthesis of specialized fluorine-containing organic materials. These materials often exhibit unique properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Fluorine-containing polymers are known for their desirable properties, which can be fine-tuned by the careful selection of fluorinated monomers. google.com The hydroxyl group of 1,1,1-Trifluoro-4-phenyl-2-butanol can be functionalized, for example, by converting it into an ethylenically unsaturated monomer. This monomer can then be polymerized, often through free-radical polymerization, to produce polymers. google.com The incorporation of the trifluoromethylphenylpropyl moiety into the polymer backbone can impart specific properties, such as increased hydrophobicity, altered refractive index, and enhanced thermal stability. The steric bulk and polarity of the CF3 group influence chain packing and intermolecular interactions, allowing for the tuning of the final polymer's physical properties.

Fluorinated compounds are crucial in the development of modern liquid crystal (LC) materials due to the high electronegativity and polarity of the C-F bond. A related compound, 4,4,4-Trifluoro-1-Butanol, is noted as an important intermediate in the synthesis of biphenyl (B1667301) liquid crystal materials that contain fluoroalkyl ethers. chemicalbook.com Similarly, 1,1,1-Trifluoro-4-phenyl-2-butanol can serve as a precursor for chiral dopants or core structures in liquid crystal synthesis. The introduction of the trifluoromethyl group and the chiral center can influence the mesophase behavior, dielectric anisotropy, and switching times of the resulting liquid crystal materials, making them suitable for advanced display and optoelectronic applications.

Role in Agrochemical and Specialty Chemical Synthesis (as an intermediate)

The non-fluorinated parent compound, 4-phenyl-2-butanol (B1222856), is a recognized intermediate in the synthesis of various compounds, including those used in the agrochemical and specialty chemical industries. google.comthegoodscentscompany.com The introduction of a trifluoromethyl group, as in 1,1,1-Trifluoro-4-phenyl-2-butanol, is a common strategy in medicinal chemistry and agrochemistry to enhance the efficacy and metabolic stability of a molecule. chemicalbook.com Therefore, this fluorinated alcohol serves as a key intermediate for creating new, potentially more potent or stable pesticides, herbicides, or fungicides. In the realm of specialty chemicals, it can be used to synthesize unique flavor and fragrance agents with distinct olfactory properties. thegoodscentscompany.com

Intermediate in the Synthesis of Complex Organic Molecules and Natural Products

The structure of 1,1,1-Trifluoro-4-phenyl-2-butanol makes it a useful synthon for constructing more elaborate molecular architectures. Its parent molecule, 4-phenyl-2-butanol, is a known building block in organic synthesis. sigmaaldrich.comscbt.com A related ketone, 1,1,1-trifluoro-4-phenylbut-3-en-2-one, undergoes reactions with arenes in the presence of trifluoromethanesulfonic acid to form complex 1,3-diaryl-substituted 1-trifluoromethylindanes, demonstrating how the trifluoromethylated phenylbutanoid skeleton can be used for cyclization reactions to build intricate ring systems. researchgate.net The chiral alcohol functionality of 1,1,1-Trifluoro-4-phenyl-2-butanol can be used to direct stereoselective reactions or can be transformed into other functional groups, facilitating the asymmetric synthesis of complex target molecules and analogs of natural products.

Development of Novel Ligands and Catalysts in Asymmetric Synthesis

Chiral alcohols are fundamental precursors for the synthesis of ligands used in asymmetric catalysis. The development of novel ligands is critical for advancing transition-metal catalysis, enabling new types of bond activations and chemical transformations. rutgers.edunsf.gov

1,1,1-Trifluoro-4-phenyl-2-butanol, particularly its enantiomerically pure forms, can be converted into phosphine (B1218219), N-heterocyclic carbene (NHC), or other ligand types. The specific steric and electronic properties conferred by the trifluoromethyl and phenyl groups can influence the catalytic activity and enantioselectivity of the resulting metal complexes. For instance, research on related systems highlights the importance of π-π stacking interactions, which would be relevant to the phenyl group in this molecule, for achieving high asymmetric induction. nih.gov

Furthermore, enzymatic cascades have been developed for the asymmetric amination of racemic 4-phenyl-2-butanol to produce valuable chiral amines. nih.gov This demonstrates the utility of the phenylbutanol scaffold in biocatalytic transformations, which are a cornerstone of modern asymmetric synthesis.

Table 1: Research Findings on the Application of Phenyl-Butanol Scaffolds in Synthesis

Application Area Precursor Compound/Scaffold Research Finding Reference
Asymmetric Synthesis Racemic 4-phenyl-2-butanol Used in a one-pot enzyme cascade involving alcohol dehydrogenases and transaminases to synthesize enantiopure (S)- or (R)-4-phenylbutan-2-amine. nih.gov
Complex Molecule Synthesis 1,1,1-trifluoro-4-phenylbut-3-en-2-one Reacts with arenes in TfOH to afford 1,3-diaryl-substituted 1-trifluoromethylindanes with high stereoselectivity. researchgate.net
Ligand Development Biaryl-2-ylphosphine ligands New ligands tailored for the linear geometry of Au(I) complexes have been developed to achieve cooperative catalysis with high efficiency. nsf.gov

Applications in Advanced Chemical Reagents and Solvents

The physicochemical properties of 1,1,1-Trifluoro-4-phenyl-2-butanol, imparted by the CF3 group, suggest its potential use as a specialized reagent or solvent. Fluorinated alcohols often exhibit unique solvent properties, including the ability to form strong hydrogen bonds and to dissolve specific substrates. chemicalbook.com The high electronegativity of the fluorine atoms can influence reaction pathways when the compound is used as a medium or a reagent. chemicalbook.com For example, the related compound 4,4,4-Trifluoro-1-phenyl-1,3-butanedione is used as a reagent in the synthesis of ketoimines and as a ligand for extracting trivalent lanthanides. sigmaaldrich.com This suggests that 1,1,1-Trifluoro-4-phenyl-2-butanol could be employed in similar contexts, such as in metal-mediated reactions or as a chiral derivatizing agent for analytical purposes.

Table 2: List of Chemical Compounds Mentioned

Compound Name
1,1,1-Trifluoro-4-phenyl-2-butanol
1,1,1-trifluoro-4-phenylbut-3-en-2-one
1,3-diaryl-substituted 1-trifluoromethylindanes
4,4,4-Trifluoro-1-Butanol
4,4,4-Trifluoro-1-phenyl-1,3-butanedione
4-phenyl-2-butanol
4-phenylbutan-2-amine
Benzene (B151609)

Emerging Research Frontiers and Future Perspectives for 1,1,1 Trifluoro 4 Phenyl 2 Butanol

Development of Highly Efficient and Selective Synthetic Routes

The primary challenge in accessing 1,1,1-Trifluoro-4-phenyl-2-butanol lies in the stereocontrolled reduction of its prochiral ketone precursor, 1,1,1-trifluoro-4-phenyl-2-butanone. Research in this area is focused on developing highly efficient and enantioselective catalytic systems.

One promising approach is the asymmetric reduction of prochiral ketones using biocatalysts. For the analogous non-fluorinated compound, 4-phenyl-2-butanone, whole-cell biocatalysis has been successfully employed. For instance, the enantioselective reduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol has been demonstrated using a novel hybrid design technique with Lactobacillus paracasei BD71, achieving high conversion and enantiomeric excess. researchgate.net Such methodologies could be adapted for the synthesis of 1,1,1-Trifluoro-4-phenyl-2-butanol.

Another avenue is the use of chiral metal catalysts. The Noyori-type catalysts, which are ruthenium-based systems with phosphine (B1218219) and 1,2-diamine ligands, are highly effective for the enantio- and diastereoselective hydrogenation of simple ketones. nih.gov These catalysts could potentially be applied to the asymmetric hydrogenation of 1,1,1-trifluoro-4-phenyl-2-butanone to yield the desired chiral alcohol with high enantiomeric excess. nih.govresearchgate.net

Spiroborate esters derived from nonracemic 1,2-aminoalcohols have also emerged as highly effective catalysts for the asymmetric borane (B79455) reduction of a variety of prochiral ketones. nih.gov These catalysts have been shown to afford optically active alcohols in excellent chemical yields and with high enantioselectivity. nih.gov The application of these spiroborate esters to the synthesis of 1,1,1-Trifluoro-4-phenyl-2-butanol represents a viable and unexplored synthetic strategy.

Table 1: Comparison of Potential Asymmetric Synthesis Methods for 1,1,1-Trifluoro-4-phenyl-2-butanol
Catalytic SystemPrecursorPotential Advantages
Whole-cell biocatalysts1,1,1-Trifluoro-4-phenyl-2-butanoneHigh enantioselectivity, mild reaction conditions, environmentally benign.
Chiral Ru-catalysts (Noyori-type)1,1,1-Trifluoro-4-phenyl-2-butanoneHigh efficiency, broad substrate scope, predictable stereochemistry.
Spiroborate esters1,1,1-Trifluoro-4-phenyl-2-butanoneHigh enantioselectivity, stable catalysts, low catalyst loading.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the reactivity of the hydroxyl group in 1,1,1-Trifluoro-4-phenyl-2-butanol. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known to exhibit unique solvent effects and can act as promoters in various chemical transformations. acs.orgrsc.orgarkat-usa.org

For instance, fluorinated alcohols have been shown to facilitate the direct allylic substitution of allylic alcohols with various nucleophiles under metal-free conditions. acs.org This suggests that 1,1,1-Trifluoro-4-phenyl-2-butanol could potentially undergo similar substitutions, opening up pathways to new derivatives. The fluorinated alcohol can activate the hydroxyl group, making it a better leaving group. acs.org

Furthermore, fluorinated alcohols have been employed as non-innocent reaction media in organic electrocatalyzed transformations, where they can act as both a solvent and a reagent. acs.org This dual role could be exploited in the electrochemical derivatization of 1,1,1-Trifluoro-4-phenyl-2-butanol to access novel compounds.

The development of stereo-divergent enzyme cascades offers another exciting avenue for novel transformations. A one-pot enzymatic cascade has been successfully used to convert racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of the corresponding chiral amine. nih.gov This system utilizes two enantio-complementary alcohol dehydrogenases and a transaminase. A similar cascade could be envisioned for 1,1,1-Trifluoro-4-phenyl-2-butanol, providing a direct route to chiral trifluoromethylated amines, which are valuable building blocks in medicinal chemistry.

Integration with Machine Learning and Artificial Intelligence in Synthetic Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry, from reaction prediction to the design of novel synthetic routes. These tools are particularly valuable for complex molecules like 1,1,1-Trifluoro-4-phenyl-2-butanol.

Furthermore, ML models can be trained on high-throughput experimentation (HTE) data to predict reaction outcomes, such as yield and enantioselectivity, for the synthesis of fluorinated alcohols. This predictive capability can significantly reduce the experimental effort required to optimize reaction conditions for the synthesis of 1,1,1-Trifluoro-4-phenyl-2-butanol.

The integration of ML with automated synthesis platforms could enable the rapid and efficient production of 1,1,1-Trifluoro-4-phenyl-2-butanol and its derivatives. These systems can autonomously execute and optimize multi-step syntheses, accelerating the discovery and development of new molecules.

Expansion into New Material Science Applications and Functional Systems

The unique combination of a phenyl ring, a chiral center, and a trifluoromethyl group in 1,1,1-Trifluoro-4-phenyl-2-butanol makes it an attractive candidate for the development of advanced materials.

One area of significant potential is in the field of liquid crystals. researchgate.netresearchgate.netrsc.org The incorporation of fluorine atoms into liquid crystal molecules can have a profound impact on their physical properties, including dielectric anisotropy, optical anisotropy, and viscoelasticity. researchgate.netrsc.org The chirality of 1,1,1-Trifluoro-4-phenyl-2-butanol could be exploited to create chiral liquid crystals, which are of interest for applications in ferroelectric liquid crystal displays and other advanced optical devices. The trifluoromethyl group can enhance the thermal stability and tune the mesomorphic properties of the resulting materials. researchgate.netrsc.org

Table 2: Potential Impact of Incorporating 1,1,1-Trifluoro-4-phenyl-2-butanol into Liquid Crystal Structures
Structural FeaturePotential Effect on Liquid Crystal Properties
Phenyl RingContributes to the rigid core, promoting mesophase formation.
Chiral CenterInduces helical twisting, leading to chiral nematic or ferroelectric phases.
Trifluoromethyl GroupInfluences dielectric anisotropy, enhances thermal stability, and can modify phase behavior.

Furthermore, the compound could be used as a building block for the synthesis of novel polymers with tailored properties. The trifluoromethyl group can impart hydrophobicity, chemical resistance, and unique thermal and optical properties to the polymer backbone. The chirality of the monomer unit could lead to the formation of helical polymers with interesting chiroptical properties.

Unexplored Stereochemical Aspects and Chiral Pool Applications

The presence of a chiral center in 1,1,1-Trifluoro-4-phenyl-2-butanol makes it a valuable chiral building block for asymmetric synthesis. nih.govresearchgate.net The development of efficient methods for its resolution or asymmetric synthesis is crucial for unlocking its full potential in this regard.

One of the key applications of chiral building blocks is in the synthesis of single-enantiomer drugs. nih.gov The distinct stereoisomers of a chiral drug can have vastly different pharmacological activities. The (R) and (S) enantiomers of 1,1,1-Trifluoro-4-phenyl-2-butanol could serve as precursors for the synthesis of novel chiral pharmaceuticals, where the trifluoromethyl group can enhance metabolic stability and binding affinity.

The enzymatic resolution of racemic 4-phenyl-2-butanol has been demonstrated, providing access to both enantiomers of the corresponding chiral amine. nih.gov A similar enzymatic approach could be developed for 1,1,1-Trifluoro-4-phenyl-2-butanol, providing a scalable and environmentally friendly route to its enantiopure forms. This would significantly expand its utility as a chiral synthon.

The study of chiral recognition between 1,1,1-Trifluoro-4-phenyl-2-butanol and other chiral molecules is another area of interest. Research on the diastereomeric complexes of similar chiral alcohols, such as 1-(4-fluorophenyl)ethanol (B1199365) and 2-butanol, has shown that homochiral complexes can be more stable than their heterochiral counterparts. nih.gov Understanding the intermolecular interactions that govern chiral recognition in systems involving 1,1,1-Trifluoro-4-phenyl-2-butanol could have implications for the development of chiral separation methods and chiral sensors.

Q & A

Q. What experimental design principles optimize the scalability of 1,1,1-Trifluoro-4-phenyl-2-butanol synthesis for preclinical studies?

  • Answer :
  • Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading).
  • Implement flow chemistry for continuous processing and improved heat transfer.
  • Validate scalability with pilot-scale reactors (1–5 L) under GMP-like conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.